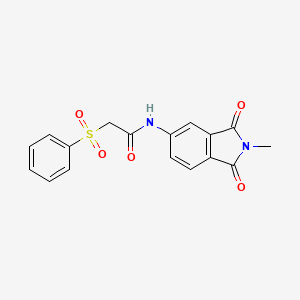

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group and a dioxoisoindolyl moiety, making it an interesting subject for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the acetamide group can produce amine derivatives.

Applications De Recherche Scientifique

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide has several applications in scientific research:

- Biology

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Activité Biologique

The compound 2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide is a member of the isoindole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H13N2O4S, with a molecular weight of approximately 303.33 g/mol. The compound features a benzenesulfonyl group and an isoindole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Metabotropic Glutamate Receptors (mGluRs) : The compound acts as a positive allosteric modulator of mGluR5, influencing synaptic transmission and neuronal excitability. Activation of these receptors can lead to downstream signaling pathways involving phospholipase C, resulting in increased intracellular calcium levels and activation of protein kinase C.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoindole compounds exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Antimicrobial Potential

Research has shown that derivatives of this compound possess significant antimicrobial activity. A study evaluated the antimicrobial efficacy against several bacterial strains:

| Compound | Tested Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BTC-j | Staphylococcus aureus | 12.5 µg/mL |

| BTC-j | Bacillus subtilis | 6.25 µg/mL |

| BTC-j | Escherichia coli | 3.125 µg/mL |

| BTC-j | Pseudomonas aeruginosa | 6.25 µg/mL |

These results indicate that the compound exhibits potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds related to this structure have been studied for anti-inflammatory effects. A docking study indicated that these compounds could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study synthesized several isoindole derivatives, including the target compound, and evaluated their antimicrobial potential against clinical isolates. The results demonstrated that modifications in the structure significantly influenced the antimicrobial activity, highlighting the importance of the benzenesulfonyl group in enhancing efficacy against resistant strains .

- Docking Studies on COX-2 Inhibition : Another study focused on the computational modeling of the compound's interaction with COX-2. The findings suggested that specific substitutions on the aromatic ring could improve binding affinity and selectivity towards COX-2 over COX-1, potentially reducing side effects associated with non-selective NSAIDs .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-19-16(21)13-8-7-11(9-14(13)17(19)22)18-15(20)10-25(23,24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAGGFZQEJVOMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.